molecular formula C21H25NO4 B6561549 3,5-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide CAS No. 1091169-27-5

3,5-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide

Cat. No.: B6561549
CAS No.: 1091169-27-5
M. Wt: 355.4 g/mol
InChI Key: KOQZBPYZVFMXBC-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide: is a synthetic organic compound belonging to the benzamide class Benzamides are known for their diverse applications in medicinal chemistry, biology, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with an appropriate amine derivative. The process often employs a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) to facilitate the reaction . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Substitution reactions can occur at the methoxy or amide groups, often using nucleophilic reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, 3,5-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .

Biology: The compound has shown potential in biological studies, particularly in the development of new drugs. Its structural features enable it to interact with biological targets, making it a candidate for drug discovery and development .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, although further research is needed to confirm these effects .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in inflammation, cell proliferation, and microbial growth .

Comparison with Similar Compounds

  • 3,5-Dimethoxy-4-methyl-N-(phenylmethyl)benzamide
  • 2,3-Dimethoxybenzoic acid derivatives
  • 3-Acetoxy-2-methylbenzoic acid derivatives

Comparison: Compared to similar compounds, 3,5-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide stands out due to its unique structural features, such as the presence of the phenyloxan group. This structural difference may confer distinct biological and chemical properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

3,5-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-24-18-12-16(13-19(14-18)25-2)20(23)22-15-21(8-10-26-11-9-21)17-6-4-3-5-7-17/h3-7,12-14H,8-11,15H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQZBPYZVFMXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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